Cyclodrine
Description
Properties
CAS No. |
52109-93-0 |
|---|---|
Molecular Formula |
C19H29NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate |
InChI |
InChI=1S/C19H29NO3/c1-3-20(4-2)14-15-23-18(21)17(16-10-6-5-7-11-16)19(22)12-8-9-13-19/h5-7,10-11,17,22H,3-4,8-9,12-15H2,1-2H3 |
InChI Key |
LMKPHJYTFHAGHK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O |
Synonyms |
cyclodrine Cyclopent G.T. 92 |
Origin of Product |
United States |
Preparation Methods
Cyclodrine is prepared from microbial sources, specifically from certain strains of Streptomyces orchidaceus or Streptomyces garyphalus . The synthesis involves the protection-deprotection strategy starting from D-serine, yielding this compound with high purity and stability . Industrial production methods focus on optimizing yield and minimizing impurities through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
Cyclodrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Cyclodrine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying antibiotic synthesis and mechanisms.
Biology: Investigated for its effects on bacterial cell wall synthesis and its potential as a cognitive enhancer.
Medicine: Primarily used in the treatment of drug-resistant tuberculosis and certain urinary tract infections.
Industry: Employed in the production of selective media for molecular biology and microbiology.
Mechanism of Action
Cyclodrine works by inhibiting cell-wall biosynthesis in bacteria. It acts as a cyclic analogue of D-alanine, targeting two crucial enzymes: alanine racemase and D-alanine:D-alanine ligase . By competitively inhibiting these enzymes, this compound prevents the formation of peptidoglycan, a vital component of the bacterial cell wall, leading to bacterial cell death .
Comparison with Similar Compounds
Cyclodrine is unique compared to other similar compounds due to its specific mechanism of action and broad-spectrum antibiotic properties. Similar compounds include:
Cycloserine: Another name for this compound, used interchangeably.
D-alanine analogs: Compounds structurally similar to D-alanine, sharing similar mechanisms of action.
Other antibiotics: Such as penicillin, which also targets bacterial cell wall synthesis but through different pathways.
This compound’s ability to penetrate the central nervous system and its potential use in treating neurological conditions further distinguish it from other antibiotics .
Biological Activity
Cyclodrine is a synthetic compound belonging to the class of anticholinergic agents. It has garnered attention due to its potential applications in various fields, including pharmacology, neurology, and organic chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C19H30ClNO3
- Molecular Weight : 355.9 g/mol
- Form : this compound is commonly found as a hydrochloride salt.
This compound exhibits anticholinergic properties , primarily affecting cholinergic systems by blocking acetylcholine receptors. This dual antagonistic action on both muscarinic and nicotinic receptors distinguishes this compound from other anticholinergic agents like atropine and scopolamine. The specific mechanisms include:
- Inhibition of Neurotransmission : By blocking acetylcholine at receptor sites, this compound reduces neurotransmission in the central and peripheral nervous systems.
- Impact on Neurological Disorders : Research indicates potential therapeutic effects in treating conditions such as Alzheimer's disease and Parkinson's disease due to its ability to modulate cholinergic activity.
Anticholinergic Effects
This compound's primary biological activity stems from its anticholinergic effects. Studies suggest it may be beneficial in managing symptoms associated with overactive bladder and other cholinergic-related disorders.
Case Study 1: Neurological Applications
A study exploring the effects of this compound in animal models demonstrated significant improvements in cognitive function when administered in controlled doses. The results indicated a reduction in oxidative stress markers, suggesting a protective role against neuronal damage.
Case Study 2: Pharmacological Comparisons
In comparative studies with other anticholinergics, this compound showed a unique efficacy profile. It was observed to have fewer side effects compared to traditional agents like atropine, making it a candidate for further investigation in clinical settings.
Data Table: Comparison of Anticholinergic Agents
| Compound | Mechanism of Action | Primary Uses | Side Effects |
|---|---|---|---|
| This compound | Dual antagonism (muscarinic & nicotinic) | Neurological disorders, overactive bladder | Dry mouth, blurred vision |
| Atropine | Muscarinic antagonist | Bradycardia, organophosphate poisoning | Tachycardia, urinary retention |
| Scopolamine | Muscarinic antagonist | Motion sickness, nausea | Drowsiness, confusion |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
